molecular formula C6H6Cl2N2O B1370620 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride CAS No. 1172515-44-4

4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1370620
CAS No.: 1172515-44-4
M. Wt: 193.03 g/mol
InChI Key: GXOZMDPGCFNXGD-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C6H6Cl2N2O and a molecular weight of 193.03 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride typically involves the chlorination of 1-ethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:

1-ethyl-1H-pyrazole-3-carboxylic acid+SOCl24-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl\text{1-ethyl-1H-pyrazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-ethyl-1H-pyrazole-3-carboxylic acid+SOCl2​→4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Corresponding substituted pyrazole derivatives.

    Hydrolysis: 1-ethyl-1H-pyrazole-3-carboxylic acid.

    Condensation reactions: Amide derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific bioactive derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride is unique due to its reactivity and versatility in forming various derivatives through nucleophilic substitution and condensation reactions. Its ability to serve as a precursor for bioactive molecules and specialty chemicals makes it a valuable compound in research and industry .

Properties

IUPAC Name

4-chloro-1-ethylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOZMDPGCFNXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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